5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(11-7-12(22-18-11)9-1-2-9)16-4-5-19-8-17-10-3-6-23-13(10)15(19)21/h3,6-9H,1-2,4-5H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYLFCNYZIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One approach might begin with the cyclopropylation of a suitable precursor, followed by the construction of the isoxazole ring through cyclization reactions. Thienopyrimidine moiety can be introduced via condensation reactions, and final amide bond formation completes the synthesis. These reactions are typically carried out under controlled conditions, such as specific temperature, pressure, and pH levels, to achieve the desired product with high purity and yield.
Industrial Production Methods:
In an industrial setting, the production of this compound might involve optimization of reaction conditions for scalability. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure consistent quality and purity of the compound.
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
-
Isoxazole-carboxamide formation :
-
The isoxazole ring is synthesized via cyclocondensation of β-diketones or alkynes with hydroxylamine derivatives, followed by carboxamide coupling using EDCl/HOBt-mediated reactions .
-
Cyclopropane introduction occurs via [2+1] cycloaddition of carbenes or via cyclopropyl Grignard reagents reacting with α,β-unsaturated ketones .
-
-
Thieno[3,2-d]pyrimidinone core synthesis :
-
Ethyl linker conjugation :
Table 1: Key Functional Groups and Reactivity
Mechanistic Insights
-
Carboxamide coupling : Proceeds via activation of the carboxylic acid to a mixed anhydride or active ester, followed by nucleophilic attack by the amine .
-
Thienopyrimidinone cyclization : Involves intramolecular dehydration catalyzed by PPA (polyphosphoric acid) or Eaton’s reagent .
-
Cyclopropane stability : The cyclopropane ring resists ring-opening under mild conditions but undergoes cleavage with strong acids or transition metals .
Table 3: Reaction Yields and Conditions for Key Steps
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
The compound has been studied for its potential as a therapeutic agent due to its interaction with specific biological targets:
- Anticancer Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. The compound's structure suggests it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins .
- Antimicrobial Properties : The thieno[3,2-d]pyrimidine core is known for its antimicrobial activity. Compounds with this framework have demonstrated efficacy against various bacterial strains and fungi . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . This could make it a candidate for treating inflammatory diseases.
Synthetic Methodologies
The synthesis of 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves several steps:
- Formation of Thieno[3,2-d]pyrimidine Core : The initial step often involves the condensation of appropriate precursors to form the thieno[3,2-d]pyrimidine structure. This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and isoxazole moieties. This may involve nucleophilic substitutions or coupling reactions facilitated by catalysts or reagents that promote the formation of carbon-nitrogen bonds.
- Final Modifications : The final steps typically include purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .
Therapeutic Potential and Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Case Study 1 : A clinical trial investigated a similar thieno[3,2-d]pyrimidine derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting promising anticancer activity .
- Case Study 2 : In vitro studies demonstrated that another derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate .
Mechanism of Action
Molecular Targets and Pathways:
The mechanism by which 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide exerts its effects depends on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the compound's pharmacological effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural Analog: N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
This analog (CAS: 2034504-25-9) shares the thieno[3,2-d]pyrimidin-4-one core and ethyl-linked isoxazole carboxamide but replaces the cyclopropyl group with a pyridin-3-yl substituent. Its molecular formula is C₁₇H₁₃N₅O₃S (MW: 367.4 g/mol) .
Key Structural Differences :
| Feature | Target Compound | Pyridin-3-yl Analog |
|---|---|---|
| Isoxazole Substituent | Cyclopropyl group | Pyridin-3-yl ring |
| Molecular Weight | 330.4 g/mol | 367.4 g/mol |
| Polarity | Likely lower (cyclopropyl is hydrophobic) | Higher (pyridine enhances polarity) |
Comparison with Benzothieno[3,2-d]pyrimidine Derivatives
Benzothieno[3,2-d]pyrimidine sulfonamide derivatives (e.g., compounds 1–11 in ) exhibit anti-inflammatory activity by inhibiting COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages .
Structural and Functional Contrasts :
| Feature | Target Compound | Benzothieno Derivatives (e.g., Compound 1) |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidinone | Benzothieno[3,2-d]pyrimidinone |
| Key Substituents | Isoxazole carboxamide | Sulfonamide thio-derivatives |
| Biological Activity | Not reported in evidence | COX-2 inhibition, anti-inflammatory effects |
The benzothieno derivatives' sulfonamide-thioether groups are critical for binding to inflammatory mediators, whereas the target compound’s isoxazole-carboxamide linkage may favor different target interactions. The benzene ring in benzothieno systems could enhance aromatic stacking interactions compared to the smaller thiophene ring in the target compound .
Pharmacological Implications
- Target Compound: The cyclopropyl group may optimize metabolic stability and membrane permeability, while the thienopyrimidinone core could mimic purine or pyrimidine bases, interfering with nucleotide-binding proteins.
- Pyridin-3-yl Analog : The pyridine ring might enhance solubility and target engagement in polar active sites, such as kinase domains.
- Benzothieno Derivatives: Their sulfonamide-thioether moieties directly suppress COX-2 and inflammatory cytokines, validated in cell models .
Biological Activity
The compound 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a notable member of the isoxazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Molecular Formula
- Molecular Formula: CHNOS
- Molecular Weight: 273.35 g/mol
-
Anticancer Activity
- Studies have indicated that isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC values in the range of 86-755 μM against HL-60 human promyelocytic leukemia cells, suggesting potential for development as anticancer agents .
- Apoptosis Induction
Case Study: Anticancer Efficacy
A study on a related isoxazole derivative indicated that it significantly inhibited cell proliferation in HL-60 cells. The mechanism involved:
- Downregulation of Bcl-2 : Associated with promoting apoptosis.
- Upregulation of p21 : Indicating cell cycle arrest.
The results highlighted the dual mechanism by which these compounds exert their anticancer effects, making them candidates for further development in cancer therapeutics .
Toxicity Assessment
The toxicity profile of isoxazoles has been evaluated using MTT assays, which measure cell viability post-treatment. The findings suggest a concentration-dependent response, with certain derivatives exhibiting higher toxicity levels compared to others. This variability underscores the need for further investigation into structure-activity relationships to optimize therapeutic efficacy while minimizing toxicity .
Comparative Analysis of Isoxazole Derivatives
| Compound Name | IC (µM) | Effect on Bcl-2 | Effect on p21 |
|---|---|---|---|
| Isoxazole A | 150 | Decrease | Increase |
| Isoxazole B | 300 | No effect | Increase |
| 5-Cyclopropyl-N-(...) | 200 | Decrease | Increase |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide, and how are they addressed?
- Answer : Synthesis requires multi-step protocols due to the compound’s heterocyclic complexity. For example:
Cyclopropane ring formation : Cyclopropylation of the isoxazole core via [2+1] cycloaddition using diazomethane derivatives under controlled temperatures (e.g., 0–5°C) to avoid side reactions.
Thieno[3,2-d]pyrimidinone coupling : Amide bond formation between the isoxazole-3-carboxamide and the thienopyrimidine ethylamine side chain using coupling agents like EDC/HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Analytical validation : Confirm intermediates via -NMR (e.g., cyclopropane proton signals at δ 1.2–1.5 ppm) and LC-MS for final product integrity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : A combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : - and -NMR to confirm cyclopropane (δ 0.8–1.5 ppm), isoxazole (δ 6.2–6.5 ppm), and thienopyrimidinone (δ 8.1–8.3 ppm) moieties.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] calculated for : 369.1024; observed: 369.1026).
- HPLC purity : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time compared to standards .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation steps include:
Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC consistency.
Selectivity profiling : Use kinase/GPCR panels to identify off-target interactions (e.g., Eurofins CEREP panels).
Structural analogs comparison : Synthesize derivatives (e.g., replacing cyclopropyl with methyl) to isolate pharmacophore contributions. Evidence from analogs in thienopyrimidine derivatives (e.g., antimicrobial vs. anticancer activity) suggests minor structural changes drastically alter activity .
Q. How can molecular docking studies optimize the design of derivatives targeting 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl pharmacophores?
- Answer :
Target identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystallized protein structures (e.g., EGFR kinase PDB: 1M17).
Binding mode analysis : Focus on hydrogen bonds between the carboxamide group and kinase hinge region (e.g., Met793) and hydrophobic interactions with cyclopropane .
Derivative optimization : Modify substituents (e.g., halogenation at the isoxazole 5-position) to enhance binding affinity. Validate predictions via SPR (surface plasmon resonance) for binding kinetics .
Q. What experimental models are suitable for in vivo pharmacokinetic (PK) studies of this compound?
- Answer :
Rodent models : Administer intravenously (IV) and orally (PO) in Sprague-Dawley rats (dose: 10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h.
Bioanalytical method : LC-MS/MS quantification (LLOQ: 1 ng/mL) to determine , , and bioavailability.
Metabolite identification : Liver microsome assays (human/rat) with NADPH cofactor, followed by UPLC-QTOF analysis for oxidative metabolites (e.g., hydroxylation at cyclopropane) .
Methodological Resources
Q. What computational tools are recommended for predicting ADMET properties?
- Answer :
- SwissADME : Predicts logP (e.g., 2.8), solubility (e.g., -4.5 LogS), and CYP450 inhibition.
- ProTox-II : Estimates toxicity endpoints (e.g., LD = 250 mg/kg in rats).
- Molinspiration : Evaluates drug-likeness (e.g., 2/5 Lipinski violations due to molecular weight >500) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Answer :
Core modifications : Synthesize analogs with variations at the cyclopropyl (e.g., cyclobutyl), isoxazole (e.g., pyrazole replacement), or thienopyrimidinone (e.g., oxadiazole substitution) .
Biological testing : Prioritize in vitro assays (e.g., antiproliferative activity in MCF-7 cells, kinase inhibition).
Data analysis : Use principal component analysis (PCA) to correlate structural features (e.g., ClogP, polar surface area) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
